4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one

Biosynthetic pathway specificity Polyketide synthase Pyripyropene biosynthesis

Researchers engineering pyripyropene A production in Aspergillus oryzae face a critical bottleneck: generic 2-pyranones (e.g., triacetic acid lactone) cannot serve as substrates for the dedicated polyketide synthase Pyr2, which accepts only nicotinyl-CoA-derived HPPO. Procurement of authentic 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one (CAS 80601-69-0) is essential. • Committed intermediate for ACAT2-selective inhibitor pyripyropene A (IC₅₀ = 70 nM) • Free 4-OH (pKₐ = 6.99) enables 4-O-alkylation, acylation & glycosylation • ≥98% HPLC purity; available in 5 g, 10 g, 25 g packaging

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 80601-69-0
Cat. No. B13941212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one
CAS80601-69-0
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=CC(=O)O2)O
InChIInChI=1S/C10H7NO3/c12-8-4-9(14-10(13)5-8)7-2-1-3-11-6-7/h1-6,12H
InChIKeyHWOWEGAQDKKHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Rationale for 4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one


4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one (CAS 80601-69-0), also designated normethylanibine or HPPO, is a member of the 2-pyranone class, substituted at positions 4 and 6 by a hydroxyl group and a pyridin-3-yl moiety, respectively [1]. With a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol, this heterocyclic compound serves as the committed polyketide intermediate in the biosynthesis of pyripyropene A—a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2, IC₅₀ = 70 nM)—and is the desmethyl congener of the plant alkaloid anibine [2][3].

1
Obligate intermediate
Committed polyketide intermediate in pyripyropene A biosynthesis; no structural analog enters the Pyr2 pathway.
2
Free 4-OH handle
pH-responsive enolate formation supports aqueous-phase conjugation not possible with 4-methoxy analog anibine.
3
Pyridin-3-yl motif
Nitrogen lone pair enables metal coordination and H-bonding; regioisomeric identity critical for binding geometry.

Why Generic Analogs Cannot Replace HPPO


Generic substitution of this compound with in-class 2-pyranones—such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) or 4-hydroxy-6-phenyl-2H-pyran-2-one—fails on two critical fronts. First, the pyridin-3-yl nitrogen at the 6-position is essential for the enzyme recognition and starter-unit specificity of the non-reducing polyketide synthase Pyr2, which accepts only nicotinyl-CoA as substrate to produce HPPO [1]. Second, the free 4-hydroxy group (pKₐ = 6.99) confers a pH-dependent ionization equilibrium where the enolate form predominates at physiological pH 7.3, a chemical feature absent in the 4-methoxy analog anibine (CAS 643-91-4), which cannot undergo deprotonation and thus lacks this tunable reactivity [2]. These distinctions render simple structural analogs unsuitable for applications requiring either the intact pyripyropene biosynthetic interface or the pH-responsive 4-OH handle for downstream conjugation chemistry.

Non-nicotinyl starter-unit analogs fail Pyr2 recognition
Triacetic acid lactone or 4-hydroxy-6-phenyl-2H-pyran-2-one are not Pyr2 substrates; enzyme specificity is absolute for nicotinyl-CoA.
4-Methoxy analog lacks pH-responsive enolate
Anibine permanently blocks deprotonation at position 4, removing the nucleophilic enolate handle essential for O-derivatization.
Pyridin-2-yl or phenyl regioisomers shift metal coordination
The pyridin-3-yl nitrogen's orientation enables intermolecular binding; 2-yl or phenyl variants may alter coordination geometry and affinity.

Differentiation Evidence for HPPO vs Closest Analogs


Pyr2 Specificity for Nicotinyl-CoA Starter Unit

4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one (HPPO) is the sole polyketide product formed when nicotinyl-CoA is condensed with two malonyl-CoA extender units by the non-reducing polyketide synthase Pyr2 in Aspergillus fumigatus [1]. Neither 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) nor 4-hydroxy-6-phenyl-2H-pyran-2-one can be generated by this enzyme, as Pyr2 exhibits strict starter-unit specificity for the nicotinyl-CoA thioester [2]. This enzymatic exclusivity establishes HPPO as the obligate intermediate for all downstream pyripyropene meroterpenoids, including the ACAT2 inhibitor pyripyropene A (IC₅₀ = 70 nM) [3].

Pyr2 starter unit specificity
Class-level
Only nicotinyl-CoA yields HPPO; triacetic acid lactone and 4-hydroxy-6-phenyl-2H-pyran-2-one are not produced by Pyr2.
Supports pathway-specific intermediate identity
Heterologous reconstitution in A. oryzae; all-or-none enzymatic specificity.
Biosynthetic pathway specificity Polyketide synthase Pyripyropene biosynthesis

pH-Dependent Ionization: Enolate vs Methoxy Blockade

The 4-hydroxy substituent of 4-hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one has a predicted acidic pKₐ of 6.99, resulting in a physiological charge of −1 at pH 7.3 where the enolate (2-oxo-6-(pyridin-3-yl)-2H-pyran-4-olate) is the major species [1]. In contrast, anibine (4-methoxy-6-(pyridin-3-yl)-2H-pyran-2-one, CAS 643-91-4) bears a methyl ether at position 4 that permanently blocks deprotonation, maintaining a neutral charge regardless of pH [2]. This difference means HPPO can participate in O-alkylation, O-acylation, O-glycosylation, and metal-chelation reactions at the 4-position that are chemically inaccessible to anibine.

4-OH ionization vs 4-OMe
Reported
HPPO: pKₐ 6.99, ~67% enolate at pH 7.3. Anibine: no ionizable proton, 0% enolate.
Supports pH-dependent reactivity handle choice
Predicted pKₐ; experimental confirmation pending.
Ionization state pH-dependent speciation Conjugation chemistry

Pyridin-3-yl Regioisomeric Advantage in Metal Coordination

The pyridin-3-yl (meta) substitution at position 6 places the pyridine nitrogen in a geometry that enables intermolecular hydrogen-bond acceptance and metal-ion coordination without the steric congestion or chelation interference observed with the pyridin-2-yl (ortho) regioisomer [1]. The phenyl analog (4-hydroxy-6-phenyl-2H-pyran-2-one, CAS 5526-38-5) entirely lacks this heteroatom, forfeiting both hydrogen-bonding and metal-ligation capabilities at the distal ring [2]. The pyridin-3-yl group also matches the natural substrate recognition motif of the pyripyropene biosynthetic machinery, whereas pyridin-2-yl and phenyl variants are not accepted by Pyr2 [3].

Pyridin-3-yl vs 2-yl/phenyl
Class-level
HPPO H-bond acceptors: 4; nitrogen lone pair available for metal coordination. Phenyl analog lacks nitrogen; pyridin-2-yl may cause steric hindrance.
Supports metal-coordination application fit
Structural analysis; coordination studies not reported.
Metal coordination Regioisomer comparison Heterocyclic chemistry

Enolate as Predominant Physiological Species

At pH 7.3, 4-hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one exists predominantly as its conjugate base, 2-oxo-6-(pyridin-3-yl)-2H-pyran-4-olate (CHEBI:149707), with the enolate oxygen carrying a full negative charge [1]. This speciation is quantitatively defined: pKₐ = 6.99 for the 4-OH group means that at pH 7.3 approximately 67% of molecules are in the enolate form (calculated via Henderson–Hasselbalch: ratio [A⁻]/[HA] = 10^(7.3−6.99) ≈ 2.04) [2]. The conjugate acid (the neutral phenol form) predominates only below pH ~6.5. No such equilibrium exists for anibine, which remains neutral across the full physiological pH range.

Enolate fraction at pH 7.3
Reported
~67% enolate form; [A⁻]/[HA] ratio ≈ 2.04 (Henderson-Hasselbalch).
Supports aqueous-phase reactivity interpretation
Calculated from predicted pKₐ; charged species drives solubility and binding.
Enolate chemistry Conjugate acid-base pair Physiological speciation

HPPO as Core Intermediate in Pyripyropene A Biosynthesis

4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one (HPPO) is the product of the second committed step in the pyripyropene A biosynthetic gene cluster of Aspergillus fumigatus, following nicotinyl-CoA synthesis by Pyr1 and preceding farnesylation by Pyr6 [1]. Deletion of pyr2 abolishes pyripyropene production entirely and attenuates A. fumigatus virulence in a mouse model, confirming that no alternative pathway bypasses HPPO [2]. The fully elaborated product, pyripyropene A, is a high-selectivity ACAT2 inhibitor (IC₅₀ = 70 nM vs >80 μM for ACAT1, selectivity index >1,140) [3]. While HPPO itself is not the bioactive endpoint, its structural integrity as a biosynthetic intermediate is essential for generating any downstream pyripyropene analog with ACAT2 activity.

Essential pyripyropene intermediate
Reported
pyr2 deletion abolishes pyripyropene production; no alternative pathway bypasses HPPO.
Gateway intermediate for ACAT2 inhibitor analog synthesis
Validated in A. fumigatus gene cluster; pathway reconstitution confirmed.
ACAT2 inhibitor Gene cluster Meroterpenoid biosynthesis

HPPO High-Value Application Scenarios


Heterologous Pyripyropene A Pathway Reconstitution

4-Hydroxy-6-(pyridin-3-yl)-2H-pyran-2-one (HPPO) is the indispensable polyketide intermediate for engineering pyripyropene A production in heterologous fungal hosts such as Aspergillus oryzae. Co-expression of pyr1 (nicotinic acid-CoA ligase) and pyr2 (PKS) genes yields HPPO, which is then sequentially processed by Pyr6 (prenyltransferase), Pyr5 (epoxidase), Pyr4 (terpene cyclase), and downstream tailoring enzymes to generate the ACAT2-selective inhibitor pyripyropene A (IC₅₀ = 70 nM) [1]. No alternative 2-pyranone starting material can enter this pathway, making procurement of authentic HPPO essential for both pathway validation and analogue generation via precursor-directed biosynthesis.

4-O-Derivatization for Pyripyropene Analog Libraries

The free 4-hydroxy group (pKₐ = 6.99) permits 4-O-alkylation, 4-O-acylation, and 4-O-glycosylation reactions that are chemically blocked in the natural 4-methoxy analog anibine [2]. This enables the synthesis of normethylanibine-derived libraries wherein the 4-OH is functionalized to modulate physicochemical properties (logP, aqueous solubility, plasma protein binding) prior to farnesylation and cyclization. The enolate conjugate base predominating at physiological pH further enables aqueous-phase conjugation strategies not feasible with neutral analogs [3].

pH-Responsive Probe Development

The pyridin-3-yl nitrogen serves as a metal-coordination anchor while the 4-OH/phenolate equilibrium provides a pH-gated spectroscopic handle [4]. At pH values above the pKₐ of 6.99, the enolate form (CHEBI:149707) exhibits distinct UV-Vis absorbance and fluorescence properties compared to the neutral phenol form, enabling ratiometric pH sensing in the physiological range (pH 6.0–8.0). The 4-hydroxy-6-phenyl analog cannot provide the dual pyridine-nitrogen coordination site, while simple 4-hydroxy-6-methyl-2H-pyran-2-one lacks both the extended conjugation and the metal-binding motif [5].

Normethylanibine as Parent Scaffold for Analog Generation

As the functional parent of the plant alkaloid anibine (CHEBI:2729) and the direct precursor to all pyripyropene congeners (A through L), HPPO occupies a unique chemical node connecting plant and fungal meroterpenoid space [6]. Researchers can leverage the commercially available compound (typical purity 98% HPLC; packaging 5 g, 10 g, 25 g) as a versatile starting material for divergent synthesis toward both anibine-type alkaloids (via 4-O-methylation) and pyripyropene-type meroterpenoids (via 4-O-farnesylation followed by epoxidation–cyclization), a synthetic versatility not offered by any single close analog.

Application
Selection Property
Validation Focus
Pyripyropene pathway reconstitution
Pyr2 enzyme-specific starter unit requirement
Pathway intermediate authenticity and enzyme recognition
4-O-Derivatization for analog libraries
Free 4-OH nucleophilic handle; pH-responsive enolate
pH-dependent conjugation reactivity and product diversity
pH-responsive probe development
Pyridin-3-yl metal-coordination and 4-OH/phenolate equilibrium
Ratiometric pH sensing and metal-binding affinity
Divergent synthesis from normethylanibine scaffold
Unique 4-pyridin-3-yl-2-pyrone core
Synthetic access to both anibine alkaloids and pyripyropene meroterpenoids
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